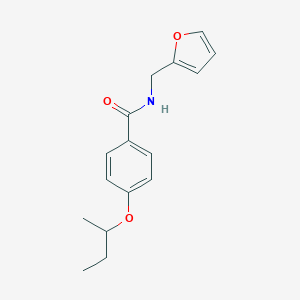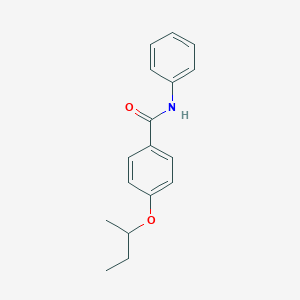![molecular formula C18H19NO3 B268474 N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide](/img/structure/B268474.png)
N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide is a chemical compound that has gained attention in the scientific community for its potential applications in research.
Scientific Research Applications
N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide has been used in various scientific research applications, including the study of cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of certain cancer cells by inducing apoptosis. In inflammation research, N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide has been found to reduce the production of inflammatory cytokines. In neurological research, this compound has been shown to have potential as a treatment for Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide involves the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. Additionally, N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide has been found to inhibit the activation of NF-κB, a transcription factor that plays a role in inflammation and cancer.
Biochemical and Physiological Effects
N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis through the activation of caspases. In inflammation, N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurological research, this compound has been shown to increase the levels of acetylcholine, a neurotransmitter that is important for memory and learning.
Advantages and Limitations for Lab Experiments
One advantage of using N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide in lab experiments is its specificity for certain enzymes and signaling pathways. This allows for targeted research on specific diseases and conditions. However, a limitation of this compound is its potential toxicity at high doses, which can affect the validity of research results.
Future Directions
There are several future directions for research on N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide. One direction is to investigate its potential as a treatment for Alzheimer's disease and other neurological disorders. Another direction is to study its effects on epigenetic regulation and gene expression. Additionally, research can be conducted on the development of more potent and specific analogs of this compound for use in research and potential therapeutic applications.
In conclusion, N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide is a promising compound for scientific research with potential applications in cancer, inflammation, and neurological disorders. Its specificity for certain enzymes and signaling pathways allows for targeted research, but its potential toxicity at high doses should be taken into consideration. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
Synthesis Methods
The synthesis of N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide involves the reaction of 2-phenoxyacetic acid with 2-(prop-2-en-1-yloxy)aniline in the presence of a catalyst. The resulting compound is then purified through recrystallization to yield a white solid.
properties
Product Name |
N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide |
|---|---|
Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
N-[2-(2-methylprop-2-enoxy)phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C18H19NO3/c1-14(2)12-22-17-11-7-6-10-16(17)19-18(20)13-21-15-8-4-3-5-9-15/h3-11H,1,12-13H2,2H3,(H,19,20) |
InChI Key |
AYAKCGXHQJGLFK-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=CC=CC=C1NC(=O)COC2=CC=CC=C2 |
Canonical SMILES |
CC(=C)COC1=CC=CC=C1NC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(2-methoxyethoxy)phenyl]-2-phenoxyacetamide](/img/structure/B268391.png)
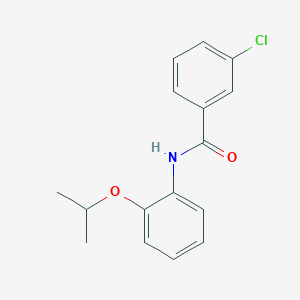
![N-[4-(aminocarbonyl)phenyl]-4-sec-butoxybenzamide](/img/structure/B268393.png)
![N-[4-(acetylamino)phenyl]-4-sec-butoxybenzamide](/img/structure/B268394.png)
![N-[3-(2-methoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B268396.png)
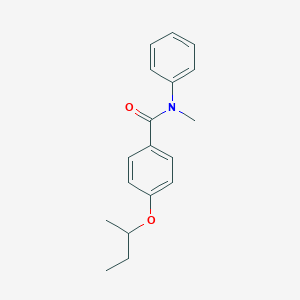
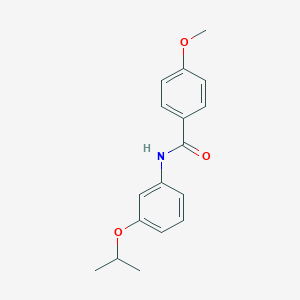
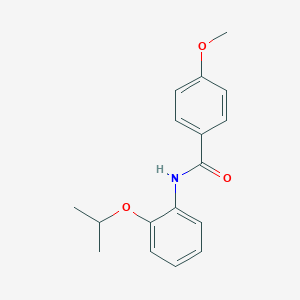
![2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268408.png)
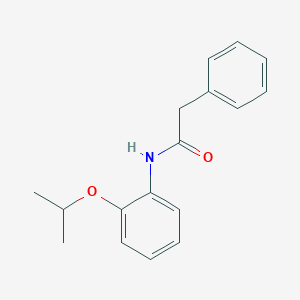
![N-[4-(aminocarbonyl)phenyl]-3-sec-butoxybenzamide](/img/structure/B268410.png)
![2-(4-methoxyphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268413.png)
